molecular formula C18H14N4O3S B5523171 N'-(3-nitrobenzylidene)-2-(2-quinolinylthio)acetohydrazide

N'-(3-nitrobenzylidene)-2-(2-quinolinylthio)acetohydrazide

Cat. No.: B5523171
M. Wt: 366.4 g/mol
InChI Key: LBILXFYZXWPPOI-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-nitrobenzylidene)-2-(2-quinolinylthio)acetohydrazide, also known as NBQAH, is a chemical compound with potential applications in medicinal chemistry. It belongs to the class of hydrazones and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure of compounds closely related to N'-(3-nitrobenzylidene)-2-(2-quinolinylthio)acetohydrazide have been extensively studied. For example, a study focused on the synthesis, crystal structure, and spectral characterization of (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate, demonstrating its potential for nonlinear optical investigation and other applications (Kourat et al., 2020). This research highlights the importance of detailed structural analysis in understanding the properties of such compounds.

Sensor Development

Another application is in the development of sensors for detecting heavy metals. A study on (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) derivatives showcased their use in fabricating a sensitive and selective sensor for mercury (Hg2+), using a glassy carbon electrode. This work illustrates the potential of related compounds in environmental monitoring and pollution control (Hussain et al., 2017).

Nonlinear Optical Properties

Compounds similar to this compound have been found to possess significant nonlinear optical (NLO) properties, making them candidates for applications in optical devices. A study on the synthesis, crystal structure, spectroscopic characterization, and NLO properties of a related compound has provided insights into its utility in optical limiters and switches, underscoring the relevance of these compounds in advanced optical technologies (Boukabcha et al., 2019).

Antimicrobial Evaluation

Research on the antimicrobial evaluation of hydrazones, including those structurally related to this compound, has shown promising results. These compounds have been tested against a range of bacterial and fungal pathogens, indicating their potential as leads for developing new antimicrobial agents (Kumar et al., 2011).

Biological Properties

The exploration of biological properties of related compounds has also been a focus, with studies examining their antitubercular, antimicrobial, and xanthine oxidase inhibitory activities. These findings suggest a broad spectrum of potential therapeutic applications, from treating infectious diseases to managing conditions related to enzyme inhibition (Samadhiya et al., 2014).

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-17(21-19-11-13-4-3-6-15(10-13)22(24)25)12-26-18-9-8-14-5-1-2-7-16(14)20-18/h1-11H,12H2,(H,21,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBILXFYZXWPPOI-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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